2-Formyl-4-methoxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-formyl-4-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-5H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCJEQDCOQYQHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Formyl 4 Methoxybenzoic Acid Preparation
Laboratory-Scale Synthetic Approaches and Optimization
On a laboratory scale, the synthesis of 2-Formyl-4-methoxybenzoic acid is typically approached through established organic reactions that allow for precise control over the molecular structure.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. chemistry-reaction.comorganic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). chemistrysteps.com The resulting electrophilic iminium salt, also known as the Vilsmeier reagent, then reacts with the aromatic substrate. wikipedia.orgchemistrysteps.com
For the synthesis of this compound, a suitable precursor would be 4-methoxybenzoic acid. The methoxy (B1213986) group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, making it a good substrate for this reaction. chemistrysteps.com The reaction proceeds via an electrophilic aromatic substitution, where the Vilsmeier reagent adds to the ring, followed by hydrolysis during workup to yield the final aldehyde. organic-chemistry.orgwikipedia.org The directing effects of the substituents on the precursor are crucial for achieving the desired regiochemistry.
Interactive Table: Vilsmeier-Haack Reaction Components
| Role | Compound | Formula |
| Substrate | 4-Methoxybenzoic acid | C₈H₈O₃ |
| Formylating Agent Precursor | N,N-Dimethylformamide (DMF) | C₃H₇NO |
| Activating Agent | Phosphorus oxychloride | POCl₃ |
| Product | This compound | C₉H₈O₄ |
Multi-step synthesis provides the flexibility to construct complex molecules from simpler, more readily available starting materials. weebly.com Such pathways are designed to introduce the required functional groups—a carboxyl group, a methoxy group, and a formyl group—onto the benzene (B151609) ring in a controlled sequence. truman.edu
One potential multi-step pathway could begin with a simpler substituted benzene and sequentially add the functional groups. For instance, a synthesis could start from 4-methoxytoluene, which would first be oxidized to 4-methoxybenzoic acid. chemicalbook.com Subsequently, a formylation reaction, such as the Vilsmeier-Haack reaction, would be performed to introduce the aldehyde group at the 2-position. Another approach involves the synthesis of an intermediate like methyl 4-formyl-2-methoxybenzoate, which is then hydrolyzed to the final carboxylic acid product. amazonaws.com The synthesis of this intermediate can be achieved from a precursor like methyl 4-(dibromomethyl)-2-methoxybenzoate. amazonaws.com
Interactive Table: Example of a Multi-Step Synthesis Pathway
| Step | Starting Material | Reagents/Conditions | Intermediate/Product |
| 1 | 4-Methoxytoluene | Oxidation (e.g., KMnO₄) | 4-Methoxybenzoic acid |
| 2 | 4-Methoxybenzoic acid | Formylation (e.g., Vilsmeier-Haack) | This compound |
Advanced Synthetic Transformations and Catalytic Considerations
Modern synthetic chemistry focuses on developing more efficient and selective reactions, often employing advanced catalytic systems and considering principles of green chemistry.
Achieving high chemo- and regioselectivity is paramount in organic synthesis to maximize the yield of the desired product and minimize difficult separation procedures. nih.govresearchgate.net In the synthesis of this compound, the key is to control the position of the incoming formyl group. The directing effects of the existing substituents on the aromatic ring play a crucial role. The methoxy group at position 4 is an ortho-, para-director, strongly activating these positions for electrophilic attack. The carboxylic acid group at position 1 is a deactivating meta-director.
The combined influence of these two groups directs the formylation to the C2 position, which is ortho to the powerful activating methoxy group. Methodologies like ortho-metalation can also offer highly regioselective routes to functionalize specific positions on an aromatic ring, providing an alternative strategy for introducing substituents with high precision. researchgate.net
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Applying these principles to the synthesis of this compound could involve several strategies. For example, developing solvent-free reaction conditions for the Vilsmeier-Haack formylation can significantly reduce environmental impact. iaamonline.org Instead of using traditional catalysts that generate significant waste, solid acid catalysts could be explored. researchgate.net Another green approach involves using starting materials derived from renewable resources. For instance, 4-methoxybenzoic acid (p-anisic acid) can be produced from anethole, a compound found in essential oils of plants like anise and fennel. google.com
Industrial-Scale Manufacturing Processes and Process Intensification
Transitioning a synthesis from the laboratory to an industrial scale presents challenges related to safety, cost, and efficiency. Process intensification is a key strategy in modern chemical manufacturing that aims to develop smaller, safer, and more energy-efficient processes. cetjournal.it
For the production of this compound, this could involve shifting from traditional batch reactors to continuous flow systems, such as microreactors. cetjournal.itresearchgate.net Continuous flow processing offers superior heat and mass transfer, allowing for better control over reaction conditions, which is particularly important for highly exothermic reactions. This enhanced control can lead to higher yields, improved purity, and inherently safer processes due to the smaller volumes of reactants being processed at any given time. cetjournal.it Such intensification can also reduce the need for large amounts of solvent, further aligning the industrial process with green chemistry principles. cetjournal.it
Optimized Reaction Conditions for High-Yield Production
Directed ortho-Metalation (DoM) is a powerful methodology for the functionalization of aromatic compounds. In this approach, a Directed Metalation Group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the proton at the adjacent ortho position. The resulting aryllithium intermediate can then react with a suitable electrophile to introduce a new functional group with high regioselectivity. organic-chemistry.org
For the synthesis of this compound, the starting material is 4-methoxybenzoic acid. The carboxylic acid group, after initial deprotonation to a carboxylate, serves as an effective DMG. organic-chemistry.org The process involves a two-step sequence in a single pot: ortho-lithiation followed by quenching with a formylating agent.
The key steps are as follows:
Deprotonation: The acidic proton of the carboxylic acid group of 4-methoxybenzoic acid reacts with at least one equivalent of the organolithium base to form a lithium carboxylate. This step is crucial as the resulting carboxylate is the active DMG.
Ortho-Lithiation: A second equivalent of the organolithium reagent, often in the presence of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA), selectively removes a proton from the C2 position (ortho to the carboxylate). This step is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions and ensure kinetic control. nih.gov
Formylation: The ortho-lithiated species is then treated with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF). The lithiated carbon attacks the carbonyl carbon of DMF.
Workup: The reaction is quenched with an aqueous acid. This step protonates the carboxylate and hydrolyzes the intermediate formed in the formylation step to yield the final aldehyde product, this compound.
Optimization of this process is critical for achieving high yields and purity. The parameters that must be carefully controlled are detailed in the table below.
| Parameter | Reagent/Condition | Rationale for Optimization |
|---|---|---|
| Starting Material | 4-Methoxybenzoic acid | The substrate containing the required carbon skeleton and the directing group. |
| Lithiation Reagent | s-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi) | A strong base is required for deprotonation. s-BuLi is more reactive and can be more effective but n-BuLi is also commonly used. At least two equivalents are necessary. |
| Chelating Ligand | N,N,N′,N′-Tetramethylethylenediamine (TMEDA) | TMEDA complexes with the lithium ion, breaking up organolithium aggregates and increasing the basicity of the reagent, which accelerates the lithiation step. nih.gov |
| Formylating Agent | N,N-Dimethylformamide (DMF) | A common and effective electrophile for introducing a formyl group onto an organolithium intermediate. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl ether | Aprotic ethereal solvents are required to solvate the organometallic intermediates without reacting. Must be rigorously dried. |
| Temperature | -78 °C for lithiation; gradual warming for formylation | Low temperature is crucial to ensure regioselectivity (kinetic control) and prevent decomposition of the thermally sensitive aryllithium intermediate. nih.gov |
| Reaction Time | Variable (typically 1-4 hours for lithiation) | Sufficient time must be allowed for the complete formation of the ortho-lithiated species before the addition of the electrophile. |
Continuous Flow Reactor Applications
While specific research on the continuous flow synthesis of this compound has not been widely published, the application of flow chemistry to Directed ortho-Metalation (DoM) reactions is a well-established strategy for improving safety, efficiency, and scalability. The use of highly reactive and pyrophoric organolithium reagents at cryogenic temperatures makes this class of reaction particularly well-suited for a continuous flow setup.
A hypothetical continuous flow process for the synthesis of this compound would offer several key advantages over traditional batch production:
Enhanced Safety: Organolithium reagents are hazardous on a large scale. Flow reactors minimize the volume of these reagents present at any given moment, significantly reducing the risks associated with accidental quenching or thermal runaways.
Precise Temperature Control: The DoM reaction requires cryogenic temperatures (-78 °C) to ensure selectivity. The high surface-area-to-volume ratio of microreactors or tube reactors allows for extremely efficient heat transfer, ensuring that the optimal temperature is maintained uniformly throughout the reaction zone.
Scalability: Production can be easily scaled up by operating the reactor for longer durations or by using multiple reactors in parallel ("numbering-up"), avoiding the challenges of re-optimizing conditions for larger batch vessels.
A potential setup would involve multiple inlet streams feeding the reagents into a series of temperature-controlled reactor coils or microreactors.
| Component | Description | Key Operational Parameter |
|---|---|---|
| Pumping System | Three separate syringe pumps or HPLC pumps for each reagent stream. | Flow Rate (e.g., 0.1 - 10 mL/min) |
| Reagent Stream 1 | Solution of 4-methoxybenzoic acid in anhydrous THF. | Concentration |
| Reagent Stream 2 | Solution of s-BuLi and TMEDA in a suitable solvent (e.g., cyclohexane). | Stoichiometry relative to Stream 1 |
| Reagent Stream 3 | Solution of N,N-dimethylformamide (DMF) in anhydrous THF. | Stoichiometry relative to Stream 1 |
| Reactor Coil 1 (Lithiation) | A tube reactor immersed in a cryostat to achieve the required low temperature. Streams 1 and 2 are mixed at a T-junction just before entering. | Temperature (-78 °C), Residence Time |
| Reactor Coil 2 (Formylation) | A second reactor where the output from Coil 1 is mixed with Stream 3. This may be held at a slightly higher temperature to facilitate the reaction. | Temperature (-78 °C to -60 °C), Residence Time |
| Quenching/Workup | The output stream from the reactor is continuously fed into a vessel containing an acidic quenching solution. | pH, Extraction method |
This prospective application of continuous flow technology could enable a safer, more efficient, and scalable production of this compound, transforming a challenging batch synthesis into a streamlined manufacturing process.
Chemical Transformations and Reaction Dynamics of 2 Formyl 4 Methoxybenzoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of transformations, most notably reactions at the carbonyl carbon and deprotonation of the acidic hydroxyl proton.
Esterification : In the presence of an alcohol and an acid catalyst (such as sulfuric acid), the carboxylic acid group can be converted into an ester. This Fischer esterification is a reversible condensation reaction. The reaction involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, and subsequent elimination of water.
Amide Formation : Carboxylic acids react with amines to form amides, a reaction that is central to peptide synthesis. nih.gov The direct reaction requires high temperatures to drive off water. More commonly, the carboxylic acid is first "activated" by converting it into a more reactive derivative, such as an acyl chloride or by using coupling agents (e.g., DCC, HATU). These activated intermediates are then readily attacked by an amine to form the stable amide bond. Various catalysts, including those based on zirconium and titanium, can facilitate the direct coupling of carboxylic acids and amines.
Reactivity of the Methoxy (B1213986) Group and Aromatic Ring
Nucleophilic aromatic substitution (SₙAr) on the aromatic ring of 2-formyl-4-methoxybenzoic acid is a plausible transformation, particularly involving the displacement of the methoxy group. researchgate.net SₙAr reactions typically require an electron-deficient aromatic ring and a good leaving group. chemistrysteps.commasterorganicchemistry.com The presence of two electron-withdrawing groups, the formyl (-CHO) and carboxyl (-COOH) groups, deactivates the ring and makes it more susceptible to nucleophilic attack. youtube.com
The methoxy group itself is generally a poor leaving group. However, in substrates with ortho-activating groups, its displacement by strong nucleophiles can be achieved. Research on unprotected ortho-methoxy benzoic acids has shown that strong organometallic nucleophiles, such as Grignard reagents and organolithium reagents, can displace the methoxy group. researchgate.net This reaction is presumed to proceed via a pre-coordination of the organometallic reagent with the substrate, followed by an addition-elimination mechanism. researchgate.net For this compound, a strong nucleophile could attack the carbon atom bearing the methoxy group (C4), with the negative charge of the intermediate Meisenheimer complex being stabilized by the resonance effects of the ortho-formyl group and the para-carboxyl group.
Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The outcome of such a reaction on this compound is governed by the directing effects of the three substituents already present on the ring.
The substituents can be classified based on their activating/deactivating and directing properties:
-OCH₃ (Methoxy group): This is a strongly activating group and is ortho, para-directing due to its ability to donate electron density to the ring via resonance.
-CHO (Formyl group): This is a deactivating group and is meta-directing because it withdraws electron density from the ring through resonance.
-COOH (Carboxyl group): This is also a deactivating group and is meta-directing for similar reasons.
The positions open for substitution are C3, C5, and C6. The directing effects of the existing groups on these positions are as follows:
Position C3: ortho to the -CHO group, meta to the -OCH₃ group, and ortho to the -COOH group.
Position C5: meta to the -CHO group, ortho to the -OCH₃ group, and meta to the -COOH group.
Position C6: para to the -CHO group, meta to the -OCH₃ group, and meta to the -COOH group.
The powerful ortho, para-directing methoxy group will strongly favor substitution at the positions ortho (C5) and para (C3, which is blocked) to it. The deactivating formyl and carboxyl groups will direct incoming electrophiles to the positions meta to them (C5 for both). Therefore, the directing effects of all three groups converge on position C5. The strong activating effect of the methoxy group at C5, combined with the meta-directing influence of the other two groups, makes position C5 the most probable site for electrophilic attack. masterorganicchemistry.comuci.edu Common SₑAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. makingmolecules.commasterorganicchemistry.com
Intramolecular Cyclizations and Rearrangement Mechanisms
The specific arrangement of functional groups in this compound and its derivatives allows for various intramolecular cyclization reactions. For instance, derivatives where the carboxylic acid is converted into a phenoxyacetic acid can undergo cyclization to form benzofuran structures.
A relevant example is the Perkin cyclization of related 2-(2-formyl-6-methoxyphenoxy)alkanoic acids. researchgate.net In this type of reaction, which typically involves heating with acetic anhydride and sodium acetate, the enolate of the alkanoic acid derivative attacks the ortho-formyl group. The subsequent dehydration and rearrangement lead to the formation of a substituted benzofuran ring system. The methoxy group on the aromatic ring influences the electronic properties of the system but does not typically interfere with the cyclization itself. Such reactions are valuable for the synthesis of heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science. researchgate.net
Derivatization and Analog Synthesis Initiated from 2 Formyl 4 Methoxybenzoic Acid
Synthesis of Structurally Modified Benzoic Acid Analogues
The presence of both a reactive aldehyde and a carboxylic acid group makes 2-Formyl-4-methoxybenzoic acid an ideal precursor for a variety of structurally modified benzoic acid analogues. The chemical reactivity of these two functional groups can be selectively exploited to generate a library of new compounds.
One key aspect of its chemistry is the existence of ring-chain tautomerism, where the aldehyde and carboxylic acid groups can intramolecularly react to form a cyclic lactol, 3-hydroxy-5-methoxyphthalide . wikipedia.org This lactol form is a crucial intermediate for further derivatization. For instance, reaction with Grignard reagents can lead to the formation of various 3-substituted phthalides, where the hydroxyl group of the lactol is replaced by an alkyl or aryl group.
The aldehyde group can also undergo classical carbonyl reactions. For example, the Horner-Wadsworth-Emmons reaction with phosphonate (B1237965) ylides can be employed to introduce new carbon-carbon double bonds at the 2-position, leading to stilbene-type benzoic acid derivatives. wikipedia.org This reaction allows for the extension of the carbon framework and the introduction of diverse substituents.
Furthermore, the carboxylic acid moiety can be esterified or converted into an amide, providing another avenue for structural modification. These modifications can alter the physicochemical properties of the parent molecule, such as solubility, lipophilicity, and electronic character.
Table 1: Examples of Reactions for Synthesizing Benzoic Acid Analogues
| Reaction Type | Reagents | Resulting Analogue Structure |
|---|---|---|
| Lactol Formation | (Intramolecular) | 3-hydroxy-5-methoxyphthalide |
| Grignard Reaction | RMgX | 3-Alkyl/Aryl-5-methoxyphthalide |
| Horner-Wadsworth-Emmons | Phosphonate ylide | (E)-2-(substituted-vinyl)-4-methoxybenzoic acid |
| Esterification | R'OH, Acid catalyst | Methyl 2-formyl-4-methoxybenzoate |
Construction of Novel Heterocyclic Frameworks
2-Acylbenzoic acids, including this compound, are highly valuable synthons for the construction of a wide array of heterocyclic compounds. researchgate.netresearchgate.net The dual functionality allows for participation in cyclization and multicomponent reactions to form fused ring systems.
Isoindolinones are readily synthesized from 2-formylbenzoic acid derivatives. A three-component Strecker synthesis, involving the reaction of this compound with a primary amine and a cyanide source (like potassium cyanide), yields N-substituted 5-methoxyisoindolinone-1-carbonitriles. wikipedia.org Palladium-catalyzed carbonylation reactions with 2-bromoanilines also provide access to functionalized isoindolinones. wikipedia.org
Phthalazinones , another important class of heterocycles, can be prepared through the condensation of this compound with hydrazine (B178648) or its derivatives. wikipedia.orgresearchgate.net This reaction typically proceeds under acidic conditions and can be facilitated by microwave irradiation to afford 7-methoxyphthalazinones in high yields. wikipedia.org
Isocoumarins (or 1H-2-benzopyran-1-ones) can also be synthesized. When this compound is reacted with potassium cyanide in the presence of a primary aromatic amine and acetic acid, substituted 6-methoxyisocoumarins are formed. wikipedia.org The versatility of this compound as a building block in multicomponent reactions makes it a powerful tool for generating molecular diversity in heterocyclic chemistry. nih.govresearchgate.net
Table 2: Heterocyclic Frameworks Derived from this compound
| Heterocycle Class | Key Reactants | General Structure of Product |
|---|---|---|
| Isoindolinones | Primary amine, Cyanide source | N-substituted 5-methoxyisoindolinone-1-carbonitrile |
| Phthalazinones | Hydrazine or substituted hydrazine | 7-methoxy-2H-phthalazin-1-one |
| Isocoumarins | Primary aromatic amine, Potassium cyanide | Substituted 6-methoxy-1H-isochromen-1-one |
Design and Preparation of Coordination Ligands and Metal Complexes
The presence of oxygen-based donor atoms in both the carboxylate and the formyl groups makes this compound a promising candidate for use as a ligand in coordination chemistry. Upon deprotonation, the carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate chelating, or bridging), while the formyl oxygen can also act as a donor atom, potentially leading to the formation of chelate rings.
This bifunctional nature allows for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.org While specific studies on MOFs derived directly from this compound are not prevalent, related benzoic acid derivatives have been successfully employed as ligands. For example, 4-hydroxybenzoic acid has been used to synthesize coordination polymers with Li+, Mg2+, and Cu2+, where the metal centers are bridged by the acid anions. rsc.org Similarly, 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid has been used to construct novel MOFs with various transition metals. rsc.org
By analogy, this compound can act as a linker, connecting metal centers to form one-, two-, or three-dimensional networks. The formyl group can also be further modified prior to complexation to introduce additional donor sites or to tune the electronic properties of the ligand. For instance, condensation of the aldehyde with an amine can generate a Schiff base ligand with both oxygen and nitrogen donor atoms, enhancing its coordination ability and versatility.
Table 3: Potential Coordination Modes and Resulting Structures
| Metal Ion (M) | Potential Donor Atoms | Possible Structure Type |
|---|---|---|
| Transition Metals (e.g., Cu, Zn, Mn) | Carboxylate (O,O'), Formyl (O) | Metal-Organic Framework (MOF) |
| Lanthanide Metals | Carboxylate (O,O'), Formyl (O) | Luminescent Coordination Polymer |
Integration into Polymeric Architectures and Materials Science Applications
The functional groups of this compound provide handles for its incorporation into polymeric structures, leading to materials with tailored properties. It can be utilized either as a monomer for polymerization or as a functionalizing agent to modify existing polymers.
A relevant study demonstrated the synthesis of a functional copolymer using a vanillin-derived acrylate (B77674) monomer, which shares structural similarities with derivatives of this compound. nih.govmdpi.com In this work, a monomer containing a formyl and a methoxy (B1213986) group on a phenyl ring was copolymerized to create a dual-responsive (thermo- and pH-sensitive) polymer. nih.govmdpi.com This suggests that a suitably modified derivative of this compound, for example, by converting the carboxylic acid to a polymerizable group like an acrylate, could be used to synthesize functional polymers.
The aldehyde group is particularly useful for post-polymerization modification. For instance, a polymer containing pendant 2-formyl-4-methoxybenzoyl units could be cross-linked or grafted with other molecules through reactions of the aldehyde. A notable example is the formation of pH-sensitive benzoic-imine linkages by reacting a polymer-bound aldehyde with primary amines. nchu.edu.tw This type of dynamic covalent chemistry is valuable for creating "smart" materials, such as nanogels for drug delivery, that can respond to environmental stimuli like changes in pH. nchu.edu.tw The integration of this molecule into polymer backbones can thus impart specific functionalities relevant to materials science. benasque.orgdigitellinc.com
Table 4: Potential Polymer Applications
| Application Area | Method of Integration | Resulting Polymer Feature |
|---|---|---|
| Smart Polymers | Copolymerization of a derivative | pH- and/or thermo-responsive behavior |
| Functional Coatings | Grafting onto a polymer backbone | Reactive surface for further functionalization |
| Drug Delivery | Formation of benzoic-imine cross-linkers | pH-sensitive nanogel carriers |
Advanced Spectroscopic and Computational Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
In a study detailing its synthesis, the ¹H NMR spectrum of 2-Formyl-4-methoxybenzoic acid was reported. researchgate.net The analysis reveals four distinct signals corresponding to the different proton environments in the molecule. The acidic proton of the carboxyl group (CO₂H) appears as a broad singlet at approximately 8.12 ppm. The aromatic protons on the benzene (B151609) ring appear between 7.12 and 7.74 ppm. Specifically, the proton at position 6 (H-6), which is ortho to the carboxylic acid group, is observed as a doublet at 7.74 ppm with a coupling constant (J) of 8.3 Hz. researchgate.net The protons at positions 3 and 5 (H-3 and H-5) are observed as a multiplet in the range of 7.24–7.12 ppm. researchgate.net The methoxy (B1213986) group (OCH₃) protons appear as a sharp singlet at 3.86 ppm, a characteristic region for such functional groups. researchgate.net
Interactive Table: ¹H NMR Spectral Data for this compound Note: The data presented below is based on published research findings. researchgate.net
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |
| 8.12 | Broad Singlet | 1H | - | CO₂H |
| 7.74 | Doublet | 1H | 8.3 | H -6 |
| 7.24 - 7.12 | Multiplet | 2H | - | H -3, H -5 |
| 3.86 | Singlet | 3H | - | OCH ₃ |
Specific two-dimensional (2D) NMR studies on this compound have not been detailed in the available literature. However, techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be invaluable for confirming structural assignments. A COSY experiment would show correlations between coupled protons, confirming the connectivity of the aromatic protons (H-5 and H-6). An HSQC experiment would reveal one-bond correlations between protons and the carbon atoms they are attached to, allowing for the unambiguous assignment of each carbon in the aromatic ring and the methoxy group.
Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into intermolecular interactions, such as hydrogen bonding.
An experimental FT-IR spectrum for this compound is not available in the reviewed sources. However, the spectrum is expected to show characteristic absorption bands corresponding to its functional groups. The most prominent feature for a carboxylic acid is a very broad O-H stretching band, typically appearing in the 3300-2500 cm⁻¹ region due to strong hydrogen bonding. docbrown.info The spectrum would also feature two distinct carbonyl (C=O) stretching vibrations: one for the carboxylic acid, expected around 1710-1680 cm⁻¹, and one for the aromatic aldehyde, typically found in the 1700-1680 cm⁻¹ range. vscht.cz Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the aryl ether and the carboxylic acid would result in strong bands between 1300-1200 cm⁻¹ and 1320-1210 cm⁻¹, respectively. The characteristic C-H stretch of the aldehyde group is expected as a weaker band near 2720 cm⁻¹. vscht.cz
Interactive Table: Expected FT-IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid |
| ~2720 | C-H stretch | Aldehyde |
| 1710 - 1680 | C=O stretch | Carboxylic Acid |
| 1700 - 1680 | C=O stretch | Aldehyde |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| 1300 - 1200 | C-O stretch | Aryl Ether |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is a cornerstone technique for confirming the molecular weight of this compound and elucidating its fragmentation patterns. The molecular ion peak [M]⁺ is observed at an m/z of 180, which corresponds to the compound's molecular formula, C₉H₈O₄. aobchem.com
Key fragmentation pathways of aromatic carboxylic acids, such as benzoic acid derivatives, often involve characteristic losses. A common fragmentation involves the loss of a hydroxyl radical (•OH), resulting in an [M-17]⁺ ion. Another significant fragmentation is the loss of a carboxyl group (•COOH), leading to an [M-45]⁺ ion. For monosubstituted benzene compounds, the appearance of a phenyl ion at m/z 77 is a characteristic feature. docbrown.infomiamioh.edu The fragmentation of methoxybenzoic acids can also involve the loss of a methyl group followed by carbon monoxide.
Table 1: Key Mass Spectrometry Data for Benzoic Acid Derivatives
| Fragment | m/z Value | Description |
| [M]+ | 122 | Molecular ion of benzoic acid docbrown.info |
| [M-OH]+ | 105 | Loss of a hydroxyl radical from benzoic acid docbrown.info |
| [C₆H₅]+ | 77 | Phenyl cation from benzoic acid docbrown.info |
| [COOH]+ | 45 | Carboxyl cation from benzoic acid docbrown.info |
This table is illustrative of fragmentation patterns for a parent compound and similar patterns are expected for its derivatives.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Chromophoric Behavior
Ultraviolet-visible (UV-Vis) spectroscopy is instrumental in characterizing the electronic transitions and chromophoric behavior of this compound. The absorption of UV or visible light by a molecule induces the promotion of electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For organic molecules, these transitions primarily involve π, σ, and n electrons. shu.ac.uk
The presence of a conjugated π system in this compound, which includes the benzene ring, the carboxyl group, and the formyl group, results in π → π* and n → π* transitions. youtube.compharmatutor.org These transitions are responsible for the compound's characteristic absorption bands in the UV-Vis spectrum. The π → π* transitions are generally more intense than the n → π* transitions. shu.ac.uk Molecules with extended conjugated systems tend to absorb light at longer wavelengths. libretexts.org
Table 2: Typical Electronic Transitions in Organic Molecules
| Transition | Description | Typical Wavelength Range (nm) |
| σ → σ | Excitation of an electron from a σ bonding orbital to a σ antibonding orbital. | < 200 |
| n → σ | Excitation of a non-bonding electron to a σ antibonding orbital. | 150 - 250 shu.ac.uk |
| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | 200 - 700 shu.ac.uk |
| n → π | Excitation of a non-bonding electron to a π antibonding orbital. | 200 - 700 shu.ac.uk |
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry provide powerful tools to complement experimental findings and offer deeper insights into the molecular properties of this compound.
Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure and predict the reactivity of molecules. nih.gov DFT calculations can provide valuable information about molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. dergipark.org.tr The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic transitions and reactivity. DFT can also be used to calculate descriptors that correlate with a compound's acidity. nih.gov
Molecular dynamics (MD) simulations are employed to study the behavior of molecules in solution, providing insights into intermolecular interactions and conformational dynamics. ucl.ac.uk By simulating the movement of atoms over time, MD can reveal how solvent molecules and other solutes interact with this compound. These simulations are particularly useful for understanding phenomena like self-association and the formation of hydrogen-bonded dimers in different solvents. ucl.ac.ukacs.org
Computational modeling is a valuable tool for elucidating reaction mechanisms at the molecular level. By calculating the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed picture of how a chemical transformation occurs. This approach can be applied to study the various reactions involving this compound, offering insights that may be difficult to obtain through experimental methods alone.
Physicochemical Properties in Solution: Dissociation Constant Studies and Thermodynamic Analysis
The behavior of this compound in solution is characterized by its physicochemical properties, including its acid dissociation constant (pKa) and thermodynamic parameters. The pKa value is a measure of the acid's strength in a solution. For substituted benzoic acids, the pKa is influenced by the nature and position of the substituents on the benzene ring. mdpi.com For instance, the pKa of benzoic acid itself is approximately 4.20. libretexts.orgopentextbc.ca
Thermodynamic analysis, often involving techniques like calorimetry, provides information on the energetics of processes such as dissolution, binding, and reaction. daneshyari.com These studies can determine key thermodynamic quantities like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), which govern the spontaneity and equilibrium of chemical processes involving this compound.
Applications of 2 Formyl 4 Methoxybenzoic Acid in Specialized Organic Synthesis and Materials Science
Role as a Synthetic Precursor for Complex Organic Molecules
Detailed research findings on the specific role of 2-Formyl-4-methoxybenzoic acid as a synthetic precursor for the construction of complex organic molecules are not extensively available in the reviewed scientific literature. While its structure, containing aldehyde, carboxylic acid, and methoxy (B1213986) functionalities, theoretically allows for a variety of chemical transformations, specific examples of its utilization in the total synthesis of natural products or other complex architectures are not prominently documented. The aldehyde group can typically participate in reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination, while the carboxylic acid moiety can be converted to esters, amides, or acid chlorides, and the methoxy group can potentially be cleaved to a phenol. However, specific, cited instances of these transformations leading to complex molecules are not readily found.
Development of Advanced Materials and Functional Molecules
The application of this compound in the development of advanced materials and functional molecules is an area that is not well-documented in the available scientific literature. In principle, bifunctional molecules of this nature can sometimes be utilized as monomers in polymerization reactions or as building blocks for the synthesis of functional dyes, liquid crystals, or other advanced materials. The combination of the carboxylic acid and aldehyde groups could lend itself to the formation of specific polymeric structures or supramolecular assemblies. However, there is a lack of specific research articles or patents detailing the incorporation of this compound into such materials.
Utilization in the Creation of Novel Synthetic Reagents and Catalysts
There is a notable absence of published research detailing the use of this compound in the creation of novel synthetic reagents or catalysts. While substituted benzoic acids and aldehydes can sometimes serve as ligands for metal catalysts or as precursors to organocatalysts, no specific examples involving this compound have been identified in the surveyed literature. The development of new reagents and catalysts is a dynamic field of chemical research, but the contribution of this particular compound appears to be undocumented.
Application as an Intermediary in Reaction Mechanistic Probes
The use of this compound as an intermediary or probe in studies of reaction mechanisms is not described in the accessible scientific literature. Compounds with specific electronic and steric properties are often designed and synthesized to investigate the intricacies of chemical reactions. The electronic interplay between the electron-withdrawing aldehyde and carboxylic acid groups and the electron-donating methoxy group could make it an interesting candidate for such studies. Nevertheless, there are no readily available reports of its employment in this capacity to elucidate reaction pathways or intermediates.
Future Directions and Emerging Research Avenues for 2 Formyl 4 Methoxybenzoic Acid
Innovations in Targeted Synthetic Methodologies
While classical synthetic routes to substituted benzoic acids are well-established, future research will gravitate towards methodologies that offer superior efficiency, selectivity, and sustainability. The development of targeted synthetic strategies for 2-Formyl-4-methoxybenzoic acid is an area ripe for innovation, moving beyond conventional multi-step processes.
Emerging research could focus on late-stage C-H functionalization, a powerful tool for streamlining synthesis. The direct and regioselective formylation of 4-methoxybenzoic acid at the C2 position represents a significant synthetic challenge and a key area for methodological development. Similarly, the highly selective oxidation of 2-methyl-4-methoxybenzoic acid or its corresponding alcohol precursor using novel catalytic systems is a promising avenue. Photocatalysis, in particular, offers a green alternative to traditional oxidation methods. For instance, studies on the selective photo-oxidation of substituted benzyl (B1604629) alcohols to benzaldehydes using catalysts like monoclinic bismuth vanadate (B1173111) nanoparticles (nano-BiVO₄) under visible light demonstrate a potential pathway that could be adapted. whiterose.ac.uk Research into the photocatalytic oxidation of 4-methoxybenzyl alcohol has shown that catalyst choice is crucial for maximizing yield and selectivity, a principle that would be central to developing a targeted synthesis for the title compound. deu.edu.tr
Future synthetic innovations will likely focus on the following areas:
| Precursor Type | Potential Innovative Strategy | Research Goal |
| 4-Methoxybenzoic Acid | Directed C-H Formylation | Single-step, atom-economical synthesis. |
| 2-Methyl-4-methoxybenzyl Alcohol | Selective Photocatalytic Oxidation | Green synthesis using visible light and benign oxidants. whiterose.ac.ukdeu.edu.tr |
| 2-Bromo-4-methoxybenzoic Acid Ester | Catalytic Carbonylative Coupling | High-throughput synthesis via advanced cross-coupling. |
These approaches would not only refine the synthesis of this compound but also contribute to the broader field of complex aromatic compound synthesis.
Exploration of Unconventional Reactivity and Novel Functionalization Pathways
The true potential of this compound lies in the creative and unconventional ways its functional groups can be made to interact. Future research will move beyond predictable transformations to explore novel cyclization, condensation, and multicomponent reactions that leverage the compound's unique electronic and steric properties.
The intramolecular reactivity between the ortho-positioned aldehyde and carboxylic acid groups is a prime target for exploration. While the parent compound, 2-formylbenzoic acid, is known to participate in reactions to form isoindolin-1-ones, the influence of the C4-methoxy group on the kinetics and outcomes of such cyclizations is uninvestigated. researchgate.net This electron-donating group could be exploited to modulate the reactivity of the aromatic ring and the carbonyl groups, potentially enabling novel intramolecular cyclization reactions under milder conditions or leading to entirely new heterocyclic core structures. rsc.org
Future research should probe the compound's utility in multicomponent reactions (MCRs). Its structure is ideally suited to serve as a cornerstone reactant, simultaneously presenting nucleophilic (via the carboxylate) and electrophilic (via the aldehyde) centers. This could lead to the rapid, single-pot assembly of complex molecular architectures that would otherwise require lengthy synthetic sequences. Exploring its use in reactions like the Ugi or Passerini, followed by novel secondary transformations, could unlock libraries of unique chemical entities.
| Reaction Class | Potential Reactants | Novel Heterocyclic Core |
| Intramolecular Cyclization | Primary Amines, Phosphites | Methoxy-substituted Isoindolinones researchgate.net |
| Tandem Condensation/Cycloaddition | Dienophiles, Bifunctional Nucleophiles | Fused Polycyclic Lactones and Lactams |
| Multicomponent Reactions | Isocyanides, Amino Acids | Highly substituted Dihydropyridines |
Furthermore, the application of electrochemical or photochemical energy to drive reactions could uncover unprecedented functionalization pathways, such as radical-mediated cyclizations or novel C-H activations at other positions on the ring.
Advanced Computational Modeling for Predictive Chemical Design
Advanced computational chemistry offers a powerful lens through which to predict and understand the behavior of this compound, thereby guiding and accelerating experimental research. The application of Density Functional Theory (DFT) and other in silico methods can provide profound insights into the molecule's structural, electronic, and reactive properties, moving chemical design from serendipity to a predictive science.
Computational studies on analogous structures like substituted benzaldehydes and benzoic acids have successfully elucidated rotational energy barriers, the influence of substituents on electronic properties, and vibrational spectra. researchgate.netresearchgate.netnih.gov Applying these methodologies to this compound would allow for a precise quantification of the interplay between its three functional groups. For example, DFT calculations can model the conformational preferences of the aldehyde and carboxylic acid groups, predict the transition states of potential intramolecular reactions, and calculate the HOMO-LUMO energy gap to anticipate its reactivity in cycloaddition reactions. vjst.vnresearchgate.net
Quantitative Structure-Property Relationship (QSPR) models could be developed to predict the physicochemical properties of novel derivatives synthesized from this building block. researchgate.net By calculating a range of electronic and steric descriptors, researchers can build robust models to forecast properties relevant to materials science or medicinal chemistry, optimizing candidates before committing to lab synthesis.
| Computational Method | Target Property/Application | Rationale |
| Density Functional Theory (DFT) | Reaction Pathway Analysis | Elucidate mechanisms and predict activation energies for novel cyclization reactions. vjst.vn |
| Time-Dependent DFT (TD-DFT) | Electronic Spectra Prediction | Predict UV-Vis absorption properties for designing photoactive materials. |
| Natural Bond Orbital (NBO) Analysis | Intramolecular Interactions | Quantify hyperconjugative effects and charge transfer between the functional groups. nih.gov |
| QSPR Modeling | Predictive Chemical Design | Forecast properties of derivative libraries to guide the synthesis of compounds with desired characteristics. researchgate.net |
Such computational groundwork is essential for the rational design of future experiments, minimizing resource expenditure and maximizing the potential for discovery.
Interdisciplinary Research Horizons in Pure Chemical Sciences
The unique trifunctional nature of this compound positions it as a versatile building block for exploration at the interfaces of organic synthesis, materials science, and medicinal chemistry. Its future impact will be defined by its application in creating sophisticated molecules with novel functions.
In medicinal chemistry, the compound is an ideal starting point for the synthesis of diverse heterocyclic libraries. nih.gov The aldehyde and carboxylic acid functionalities provide two orthogonal points for modification, allowing for the construction of complex scaffolds through reactions like tandem cyclizations. researchgate.net The resulting methoxy-substituted heterocycles could be screened for biological activity, as substituted benzaldehydes have been investigated for roles in complex biological systems. nih.gov
In materials science, this compound can serve as a precursor to novel ligands for metal-organic frameworks (MOFs) or bespoke organic dyes. The formation of Schiff base derivatives by reacting the aldehyde with various amines, followed by coordination to metal centers via the carboxylate, could yield new materials with interesting catalytic or photophysical properties. A patent describing a Schiff base nickel complex derived from a 4-formyl benzoic acid derivative for use in chemically modified electrodes highlights the potential in this area. google.com
Finally, in the field of supramolecular chemistry, the molecule's capacity for hydrogen bonding (via the carboxylic acid) and dipole-dipole interactions (via the aldehyde and methoxy (B1213986) groups) makes it an intriguing candidate for designing self-assembling systems and molecular crystals with unique network topologies. rsc.org
The interdisciplinary potential hinges on recognizing the molecule not as an end-product, but as a starting point for constructing functional molecular systems across a spectrum of chemical sciences.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Formyl-4-methoxybenzoic acid, and how can reaction efficiency be optimized?
- Methodology : Synthesis often involves formylation of 4-methoxybenzoic acid derivatives. A practical approach includes protecting the carboxylic acid group, followed by formylation using Vilsmeier-Haack or Duff reactions. Post-synthetic deprotection and purification via recrystallization or column chromatography are critical. Monitoring reaction progress with HPLC and confirming purity via melting point analysis or TLC (Rf values) is advised .
- Optimization : Adjusting reaction temperature (e.g., 45–50°C) and stoichiometry of formylating agents can enhance yields. For example, using anhydrous conditions and catalytic Lewis acids (e.g., ZnCl₂) improves electrophilic substitution efficiency .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse immediately with water .
- Storage : Store in airtight containers at ambient temperatures (20–25°C) in a dry, ventilated area. Avoid exposure to moisture, strong oxidizers, or incompatible materials (e.g., bases) to prevent decomposition .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?
- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately models electronic properties. Calculate Fukui indices to identify nucleophilic/electrophilic sites. Use Gaussian or ORCA software with a 6-31G(d) basis set for geometry optimization .
- Example : The formyl group’s electrophilicity can be quantified via partial charge analysis, aiding in predicting regioselectivity in reactions like condensation or Schiff base formation .
Q. How can conflicting spectroscopic data for this compound be resolved?
- Methodology : Cross-validate NMR (¹H, ¹³C) and IR data with computational predictions (DFT) or reference databases (NIST Chemistry WebBook). For instance, discrepancies in carbonyl stretching frequencies (IR) may arise from polymorphism; use X-ray crystallography to confirm solid-state structures .
- Case Study : If ¹H NMR shows unexpected splitting in the methoxy region, consider solvent effects or hydrogen bonding interactions. Compare with spectra of analogous compounds (e.g., 4-formylbenzoic acid derivatives) for pattern matching .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
